2-[(4R,7S,13S,16S,19S,22S,25S,34S,37R)-37-[[(2R)-2-[[(2R)-2-[[(2R)-2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-34-benzyl-13,22-bis[(2S)-butan-2-yl]-4-carbamoyl-16,25-bis[3-(diaminomethylideneamino)propyl]-7-methyl-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacont-19-yl]acetic acid
2-[(4R,7S,13S,16S,19S,22S,25S,34S,37R)-37-[[(2R)-2-[[(2R)-2-[[(2R)-2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-34-benzyl-13,22-bis[(2S)-butan-2-yl]-4-carbamoyl-16,25-bis[3-(diaminomethylideneamino)propyl]-7-methyl-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacont-19-yl]acetic acid
Brand Name:
Vulcanchem
CAS No.:
111863-73-1
VCID:
VC0038940
InChI:
InChI=1S/C64H107N25O19S2/c1-6-31(3)48-60(107)78-26-45(93)79-33(5)51(98)86-42(50(66)97)29-109-110-30-43(87-58(105)41(28-91)85-57(104)40(27-90)84-52(99)35(65)16-11-19-73-62(67)68)59(106)82-38(22-34-14-9-8-10-15-34)53(100)77-24-44(92)76-25-46(94)80-36(17-12-20-74-63(69)70)54(101)89-49(32(4)7-2)61(108)83-39(23-47(95)96)56(103)81-37(55(102)88-48)18-13-21-75-64(71)72/h8-10,14-15,31-33,35-43,48-49,90-91H,6-7,11-13,16-30,65H2,1-5H3,(H2,66,97)(H,76,92)(H,77,100)(H,78,107)(H,79,93)(H,80,94)(H,81,103)(H,82,106)(H,83,108)(H,84,99)(H,85,104)(H,86,98)(H,87,105)(H,88,102)(H,89,101)(H,95,96)(H4,67,68,73)(H4,69,70,74)(H4,71,72,75)/t31-,32-,33-,35+,36-,37-,38-,39-,40+,41+,42-,43-,48-,49-/m0/s1
SMILES:
CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CC(=O)O)C(C)CC)CCCN=C(N)N)CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)N)C(=O)N)C
Molecular Formula:
C64H107N25O19S2
Molecular Weight:
1594.8 g/mol
2-[(4R,7S,13S,16S,19S,22S,25S,34S,37R)-37-[[(2R)-2-[[(2R)-2-[[(2R)-2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-34-benzyl-13,22-bis[(2S)-butan-2-yl]-4-carbamoyl-16,25-bis[3-(diaminomethylideneamino)propyl]-7-methyl-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacont-19-yl]acetic acid
CAS No.: 111863-73-1
Main Products
VCID: VC0038940
Molecular Formula: C64H107N25O19S2
Molecular Weight: 1594.8 g/mol
CAS No. | 111863-73-1 |
---|---|
Product Name | 2-[(4R,7S,13S,16S,19S,22S,25S,34S,37R)-37-[[(2R)-2-[[(2R)-2-[[(2R)-2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-34-benzyl-13,22-bis[(2S)-butan-2-yl]-4-carbamoyl-16,25-bis[3-(diaminomethylideneamino)propyl]-7-methyl-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacont-19-yl]acetic acid |
Molecular Formula | C64H107N25O19S2 |
Molecular Weight | 1594.8 g/mol |
IUPAC Name | 2-[(4R,7S,13S,16S,19S,22S,25S,34S,37R)-37-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-34-benzyl-13,22-bis[(2S)-butan-2-yl]-4-carbamoyl-16,25-bis[3-(diaminomethylideneamino)propyl]-7-methyl-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacont-19-yl]acetic acid |
Standard InChI | InChI=1S/C64H107N25O19S2/c1-6-31(3)48-60(107)78-26-45(93)79-33(5)51(98)86-42(50(66)97)29-109-110-30-43(87-58(105)41(28-91)85-57(104)40(27-90)84-52(99)35(65)16-11-19-73-62(67)68)59(106)82-38(22-34-14-9-8-10-15-34)53(100)77-24-44(92)76-25-46(94)80-36(17-12-20-74-63(69)70)54(101)89-49(32(4)7-2)61(108)83-39(23-47(95)96)56(103)81-37(55(102)88-48)18-13-21-75-64(71)72/h8-10,14-15,31-33,35-43,48-49,90-91H,6-7,11-13,16-30,65H2,1-5H3,(H2,66,97)(H,76,92)(H,77,100)(H,78,107)(H,79,93)(H,80,94)(H,81,103)(H,82,106)(H,83,108)(H,84,99)(H,85,104)(H,86,98)(H,87,105)(H,88,102)(H,89,101)(H,95,96)(H4,67,68,73)(H4,69,70,74)(H4,71,72,75)/t31-,32-,33-,35+,36-,37-,38-,39-,40+,41+,42-,43-,48-,49-/m0/s1 |
Standard InChIKey | VDURFYRODPWWLV-GPMOFFLMSA-N |
Isomeric SMILES | CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CC(=O)O)[C@@H](C)CC)CCCN=C(N)N)CC2=CC=CC=C2)NC(=O)[C@@H](CO)NC(=O)[C@@H](CO)NC(=O)[C@@H](CCCN=C(N)N)N)C(=O)N)C |
SMILES | CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CC(=O)O)C(C)CC)CCCN=C(N)N)CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)N)C(=O)N)C |
Canonical SMILES | CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CC(=O)O)C(C)CC)CCCN=C(N)N)CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)N)C(=O)N)C |
Sequence | RSSCFGGRIDRIGAC |
Synonyms | (18-cysteinyl)-ANF (4-23)-NH2 (Cys18)-atrial natriuretic factor (4-23)-amide 18-de-Glu-19-de-Ser-20,22-de-Gly-21-de-Leu-atrial natriuretic factor (4-23)NH2 3-Tyr-C-ANP ANF (4-23)NH2, des-Gln(18)-des-Ser(19)-des-Gly(20,22)-des-Leu(21)- ANP (102-121), des(Gln(116)-Ser(117)-Gly(118,120)-Leu(119))- ANP (4-23)NH2, de-(Gln(18)-Ser(19)-Gly(20,22)-Leu(21))- atrial natriuretic factor (102-121), Tyr(3)-des(Gln(116)-Ser(117)-Gly(118)-Leu(119)-Gly(120))- atrial natriuretic factor (4-23)amide, de-glutaminyl(18)-de-seryl(19)-de-glycyl(20,22)-de-leucine(21)- atrial natriuretic factor (4-23)NH2, de-Gln(18)-de-Ser(19)-de-Gly(20,22)-de-Leu(21)- atriopeptin (4-23)NH2, des-Gln(18)-des-Ser(19)-des-Gly(20,22)-des-Leu(21)- C-ANF (4-23) C-ANF 4-23 C-ANP-(4-23) cANF(4-23) |
PubChem Compound | 25083019 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume